molecular formula C11H12N2O5 B8374349 (3-Hydroxy-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone

(3-Hydroxy-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B8374349
M. Wt: 252.22 g/mol
InChI Key: OSUYXDAMPAJBAU-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(3-hydroxy-4-nitrophenyl)-(3-methoxyazetidin-1-yl)methanone

InChI

InChI=1S/C11H12N2O5/c1-18-8-5-12(6-8)11(15)7-2-3-9(13(16)17)10(14)4-7/h2-4,8,14H,5-6H2,1H3

InChI Key

OSUYXDAMPAJBAU-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

HATU (2.1 g, 5.5 mmol) was added to a solution of 3-hydroxy-4-nitrobenzoic acid (915 mg, 5 mmol), triethylamine (1.1 g, 11 mmol)) and 3-methoxyazetidine hydrochloride (740 mg, 5.5 mmol) in dichloromethane (10 mL). The reaction mixture was stirred at room temperature for 30 minutes. The reaction was partitioned between EtOAc (30 mL) and water (30 mL). The organic phase was collected, washed with water, brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with a gradient of 100% ethyl acetate to 3% methanol in ethyl acetate to afford the title compound as a pale yellow solid (830 mg, 66%).
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

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